molecular formula C26H29NO6S B11402340 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11402340
M. Wt: 483.6 g/mol
InChI Key: PDPSGJZKUPAZGC-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the use of a Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the tetrahydroisoquinoline core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of methoxy and benzenesulfonyl groups enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its tetrahydroisoquinoline core and the presence of both methoxy and benzenesulfonyl groups.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6S/c1-17-6-9-20(10-7-17)34(28,29)27-13-12-18-14-24(32-4)25(33-5)16-21(18)26(27)19-8-11-22(30-2)23(15-19)31-3/h6-11,14-16,26H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPSGJZKUPAZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2C4=CC(=C(C=C4)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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